molecular formula C9H8BNO2 B050179 Quinoline-4-boronic acid CAS No. 371764-64-6

Quinoline-4-boronic acid

Cat. No.: B050179
CAS No.: 371764-64-6
M. Wt: 172.98 g/mol
InChI Key: KATIRQRAVXTBNY-UHFFFAOYSA-N
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Description

Quinoline-4-boronic acid is an organoboron compound that features a quinoline ring substituted with a boronic acid group at the fourth position. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of both the quinoline and boronic acid functionalities makes it a valuable building block in the synthesis of complex organic molecules.

Scientific Research Applications

Quinoline-4-boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the design of bioactive molecules and probes for biological studies.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

Target of Action

Quinoline-4-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds . The primary target of this compound in this context is the palladium catalyst, which facilitates the bond formation .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with the palladium catalyst in a process known as transmetalation . During this process, the boronic acid group on the this compound molecule transfers to the palladium catalyst . This transfer allows for the subsequent formation of a carbon-carbon bond, which is a key step in the cross-coupling reaction .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involving this compound is a key process in the synthesis of various organic compounds . This reaction forms part of broader biochemical pathways in synthetic chemistry, particularly in the creation of carbon-carbon bonds . The downstream effects of these pathways can lead to the production of a wide range of complex organic molecules .

Pharmacokinetics

As a reagent used primarily in synthetic chemistry, its bioavailability and pharmacokinetic profile may vary depending on the specific conditions of the reaction it is used in .

Result of Action

The primary result of this compound’s action in the Suzuki-Miyaura cross-coupling reaction is the formation of a carbon-carbon bond . This bond formation is a crucial step in the synthesis of various organic compounds . In some cases, this compound has been used as a reactant in the synthesis of small molecule inhibitors, such as NSC 12155, an inhibitor of anthrax lethal factor toxin .

Action Environment

The action, efficacy, and stability of this compound in the Suzuki-Miyaura cross-coupling reaction can be influenced by various environmental factors. These include the presence of other reagents, the temperature and pressure of the reaction environment, and the specific properties of the palladium catalyst used . The reaction conditions need to be carefully controlled to ensure the successful formation of the desired carbon-carbon bond .

Safety and Hazards

Quinoline-4-boronic acid can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

While specific future directions for Quinoline-4-boronic acid were not found, one paper posited that novel boronic acid-based tracers may exhibit higher tumor uptake due to their more potent FAP inhibition and demonstrate superior pharmacokinetics by undergoing quick clearance from all non-target organs/tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoline-4-boronic acid can be synthesized through several methods. One common approach involves the borylation of quinoline derivatives. For instance, a palladium-catalyzed borylation reaction using bis(pinacolato)diboron can be employed. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the recycling of catalysts and solvents is crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions: Quinoline-4-boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms carbon-carbon bonds, leading to the synthesis of biaryl compounds.

    Chan-Lam Coupling: This reaction couples this compound with amines or alcohols using a copper catalyst, forming carbon-nitrogen or carbon-oxygen bonds.

    Oxidation and Reduction: this compound can be oxidized to form quinoline-4-boronic esters or reduced to form quinoline derivatives.

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide, tetrahydrofuran), and bis(pinacolato)diboron.

    Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-120°C).

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Amines and Alcohols: Formed through Chan-Lam coupling.

    Quinoline Derivatives: Formed through oxidation or reduction reactions.

Comparison with Similar Compounds

Quinoline-4-boronic acid can be compared with other boronic acid derivatives, such as:

    Quinoline-3-boronic acid: Similar in structure but with the boronic acid group at the third position. It exhibits different reactivity and selectivity in chemical reactions.

    6-Quinolineboronic acid: Another isomer with the boronic acid group at the sixth position. It has unique properties and applications compared to this compound.

    Phenylboronic acid: Lacks the quinoline ring but is widely used in similar cross-coupling reactions. It serves as a simpler model compound for studying boronic acid chemistry.

This compound stands out due to its unique combination of the quinoline ring and boronic acid functionality, making it a versatile and valuable compound in various fields of research and industry.

Properties

IUPAC Name

quinolin-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-6,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATIRQRAVXTBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NC2=CC=CC=C12)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376417
Record name QUINOLINE-4-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371764-64-6
Record name QUINOLINE-4-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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